Physicochemical Property Differentiation: Hydrogen‑Bond Donor Count vs. Closest Des‑Methoxyethyl Analog
The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the closest commercially listed analog, 1,6,7,8‑tetramethyl‑1,3,5‑trihydro‑4‑imidazolino[1,2‑h]purine‑2,4‑dione (PubChem CID 4887075), has one hydrogen‑bond donor (HBD = 1) because the N‑3 position remains unsubstituted [1][2]. This difference is significant because HBD count is a key determinant of passive membrane permeability and intestinal absorption, with HBD ≤ 2 being associated with higher oral bioavailability potential [2].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) – computed property |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1,6,7,8‑Tetramethyl‑1,3,5‑trihydro‑4‑imidazolino[1,2‑h]purine‑2,4‑dione (CID 4887075): HBD = 1 |
| Quantified Difference | ΔHBD = −1 (target eliminates the lactam NH by N‑3 alkylation) |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2021.05.07 |
Why This Matters
Elimination of the sole HBD may improve passive permeability and reduce plasma‑protein binding, offering a property‑based advantage when selecting a probe or building block for CNS‑oriented libraries.
- [1] PubChem Compound Summary: CID 3163171, 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary: CID 4887075, 1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione. National Center for Biotechnology Information (2026). View Source
